2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core fused with a phenyl group and an acetamide moiety
Preparation Methods
The synthesis of 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multiple steps. One common method starts with the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides. These intermediates then react with primary amines to produce guanidine intermediates, which undergo base-catalyzed cyclization to yield the desired triazolopyrimidine derivatives . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a biological probe for studying enzyme interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit biological activities, but 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific structural features and potent inhibitory activity against CDK2 . Other similar compounds include pyrano[2,3-d]pyrimidines and pyrimido[1,6-b][1,2,4]triazines, which have been studied for their antimicrobial and antitumor properties .
Biological Activity
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolopyrimidine core. Its molecular formula is C19H20ClN7O4, with a molecular weight of 445.86 g/mol. The presence of the chlorophenyl group and the triazole moiety contributes to its biological activity.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from the G1 to S phase, which is crucial for cellular proliferation.
Biochemical Pathways
The inhibition of CDK2 leads to significant alterations in various biochemical pathways associated with cell growth and division. This mechanism underlies the compound's potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxicity against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in targeting cancer cells.
Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against various viral strains. For example, it demonstrated an EC50 of 39 μM in plaque reduction assays in MDCK cells, indicating its potential as an antiviral agent against influenza viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the substituents on the triazole and pyrimidine rings can enhance potency and selectivity against specific targets.
Key Findings in SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances binding affinity to CDK2.
- Hydrophobic Interactions : Alkyl chains increase lipophilicity, improving cellular uptake and bioavailability.
- Substituent Positioning : The positioning of substituents significantly impacts activity; for instance, para-substituted phenyl groups have been associated with increased potency .
Case Studies
Several studies have explored the biological activity of similar compounds within the triazolopyrimidine class:
- Study on Pyrazole Derivatives : Research on pyrazole-based compounds indicated significant anticancer activity with IC50 values as low as 0.01 μM against MCF-7 cells .
- Inflammatory Response : Compounds structurally related to triazolopyrimidines have been shown to reduce inflammatory markers in RAW264.7 cells, indicating potential anti-inflammatory properties .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBYVXTORSIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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